WAY-639729

Description

Structure

3D Structure

Properties

IUPAC Name |

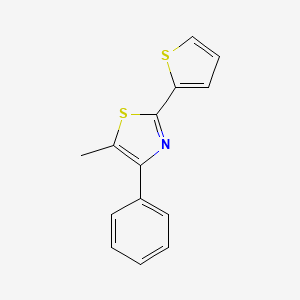

5-methyl-4-phenyl-2-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS2/c1-10-13(11-6-3-2-4-7-11)15-14(17-10)12-8-5-9-16-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCUAOPBECGQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WAY-100635

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "WAY-639729" did not yield any publicly available scientific information. It is highly probable that this designation is a typographical error. The following guide focuses on WAY-100635 , a pharmacologically well-characterized compound with a similar designation, which is likely the intended subject of the query. Limited information is available for another similar compound, WAY-629, a putative 5-HT2C agonist.

Executive Summary

WAY-100635 is a potent and selective pharmacological tool widely utilized in neuroscience research. Initially identified as a "silent" antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, subsequent studies have revealed a more complex pharmacological profile. This guide provides a comprehensive overview of the mechanism of action of WAY-100635, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used for its characterization. Its primary action is the high-affinity, selective blockade of 5-HT1A receptors. However, a significant secondary activity as a potent, full agonist at the dopamine (B1211576) D4 receptor has been established, a crucial consideration for the interpretation of experimental results.

Core Mechanism of Action

Primary Target: 5-HT1A Receptor Antagonism

The principal mechanism of action of WAY-100635 is as a high-affinity, silent antagonist at the 5-HT1A receptor.[1][2][3] A "silent" antagonist is a compound that binds to a receptor but has zero intrinsic activity, meaning it does not produce a biological response on its own. Instead, it blocks the receptor, preventing the endogenous ligand (serotonin) or other agonists from binding and eliciting a response.[4]

WAY-100635 exhibits high selectivity for the 5-HT1A receptor, with over 100-fold greater affinity for this site compared to other serotonin receptor subtypes, as well as adrenergic, dopamine, GABA, and histamine (B1213489) receptors, and various ion channels.[2] It effectively displaces the binding of 5-HT1A agonist radioligands, such as [3H]8-OH-DPAT, from rat hippocampal membranes.[4]

Functionally, WAY-100635 has been demonstrated to be a potent antagonist with no evidence of partial agonist activity.[4] It effectively blocks the inhibitory effects of 5-HT1A agonists on neuronal firing in key brain regions like the dorsal raphe nucleus (DRN), both in vitro and in vivo.[4][5] The DRN is a critical site for 5-HT1A autoreceptors, which regulate the firing rate of serotonin neurons. By blocking these autoreceptors, WAY-100635 can increase the firing of serotonergic neurons.[6]

Secondary Target: Dopamine D4 Receptor Agonism

Contrary to its initial classification as a purely selective 5-HT1A antagonist, further research has demonstrated that WAY-100635 also functions as a potent, full agonist at the dopamine D4 receptor.[1] This discovery is critical, as it indicates that the physiological and behavioral effects observed following WAY-100635 administration may not be solely attributable to 5-HT1A receptor blockade. The binding affinity of WAY-100635 for the D4.2 receptor subtype is only about tenfold lower than its affinity for the 5-HT1A receptor.[1] This dual activity necessitates careful experimental design and interpretation to dissect the relative contributions of each molecular target to the observed effects.

Quantitative Pharmacological Data

The pharmacological profile of WAY-100635 has been extensively quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency values reported in the literature.

Table 1: 5-HT1A Receptor Binding Affinity and Functional Antagonism

| Parameter | Radioligand/Agonist | Preparation | Value | Reference |

| IC50 | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 1.35 nM | [2][4] |

| pIC50 | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 8.87 | [1][3] |

| Ki | [3H]8-OH-DPAT | Rat 5-HT1A Receptors | 0.39 nM | [1][3] |

| Kd | [3H]WAY-100635 | Rat Brain Membranes | 0.10 nM | |

| pA2 | 5-Carboxamidotryptamine | Isolated Guinea-Pig Ileum | 9.71 | [1][3] |

Table 2: Dopamine Receptor Binding Affinity and Functional Agonism

| Parameter | Receptor Subtype | Preparation | Value | Reference |

| Binding Affinity | D2L | HEK 293 Cells | 940 nM | [1] |

| Binding Affinity | D3 | HEK 293 Cells | 370 nM | [1] |

| Binding Affinity | D4.2 | HEK 293 Cells | 16 nM | [1] |

| Kd | D4.2 | HEK 293 Cells | 2.4 nM | [1] |

| EC50 | D4.4 | HEK-D4.4 Cells | 9.7 nM | [1] |

Signaling Pathways and Visualizations

WAY-100635 modulates two distinct G-protein coupled receptor (GPCR) signaling pathways through its interaction with 5-HT1A and D4 receptors.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor couples to inhibitory Gi/o proteins.[7] Agonist binding typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7] The dissociation of the Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[7] As a silent antagonist, WAY-100635 blocks these events by preventing serotonin or other agonists from activating the receptor.

Caption: 5-HT1A receptor signaling pathway and the antagonistic action of WAY-100635.

Dopamine D4 Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the dopamine D4 receptor also couples to Gi/o proteins. As a full agonist, WAY-100635 activates this pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: Dopamine D4 receptor signaling pathway showing the agonist action of WAY-100635.

Experimental Protocols

The characterization of WAY-100635 relies on a suite of standard and specialized pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of WAY-100635 for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Membrane preparation from cells expressing 5-HT1A receptors or from brain tissue (e.g., rat hippocampus).

-

Radioligand: [3H]8-OH-DPAT.

-

WAY-100635 at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Non-specific binding control: 10 µM Serotonin.

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Protocol:

-

Preparation: Thaw and resuspend the membrane preparation in ice-cold assay buffer.

-

Incubation: In a 96-well plate, add 150 µL of the membrane preparation, 50 µL of WAY-100635 (or buffer for total binding, or serotonin for non-specific binding), and 50 µL of [3H]8-OH-DPAT.

-

Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Termination: Stop the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of WAY-100635 to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Electrophysiology (Dorsal Raphe Nucleus Slice)

This method assesses the functional antagonist properties of WAY-100635 by measuring its ability to block agonist-induced hyperpolarization of serotonergic neurons.

-

Materials:

-

Brain slice preparation containing the dorsal raphe nucleus (DRN) from a rat.

-

Artificial cerebrospinal fluid (aCSF).

-

Recording electrode and amplifier for intracellular or whole-cell patch-clamp recording.

-

5-HT1A agonist (e.g., 8-OH-DPAT).

-

WAY-100635.

-

-

Protocol:

-

Preparation: Prepare acute coronal brain slices (300-400 µm thick) containing the DRN and maintain them in oxygenated aCSF.

-

Recording: Obtain a stable intracellular or whole-cell recording from a presumed serotonergic neuron in the DRN.

-

Baseline: Record the baseline firing rate and membrane potential.

-

Agonist Application: Apply a 5-HT1A agonist (e.g., 8-OH-DPAT) to the bath and record the resulting inhibition of firing and membrane hyperpolarization.

-

Washout: Wash out the agonist and allow the neuron to return to its baseline state.

-

Antagonist Application: Apply WAY-100635 to the bath for a set period.

-

Challenge: Re-apply the 5-HT1A agonist in the presence of WAY-100635 and record the response. A potent antagonist will block or significantly attenuate the agonist-induced inhibition of firing and hyperpolarization.[5]

-

Data Analysis: Compare the magnitude of the agonist response in the absence and presence of WAY-100635 to determine its antagonist potency.

-

In Vivo Microdialysis

This technique is used to measure the effect of WAY-100635 on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Materials:

-

Anesthetized rat for stereotaxic surgery.

-

Microdialysis probe and guide cannula.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

WAY-100635 solution for systemic administration (e.g., i.p. or i.v.).

-

HPLC with electrochemical detection (HPLC-ECD) for sample analysis.

-

-

Protocol:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., frontal cortex or ventral hippocampus).[8] Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) for a 90-120 minute equilibration period.[8]

-

Baseline Collection: Collect 3-5 baseline dialysate samples (e.g., 20-minute fractions) to determine basal serotonin levels.[8]

-

Drug Administration: Administer WAY-100635 systemically.

-

Post-treatment Collection: Continue collecting dialysate samples for at least 2-4 hours post-administration.[8]

-

Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage change from the mean baseline value to determine the effect of WAY-100635 on serotonin release.[8]

-

Conclusion

WAY-100635 is a powerful pharmacological agent with a dual mechanism of action. Its primary role as a potent, selective, and silent 5-HT1A receptor antagonist makes it an invaluable tool for studying the serotonergic system. However, its significant agonist activity at dopamine D4 receptors must be carefully considered when designing experiments and interpreting results. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for researchers utilizing WAY-100635 to investigate complex neurobiological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1) | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological effects of WAY 100635, a new 5-HT1A receptor antagonist, on dorsal raphe nucleus serotoninergic neurones and CA1 pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Unraveling the Biological Target of WAY-639729: A Technical Overview

The compound designated as WAY-639729 does not correspond to a known pharmacological agent in publicly available scientific literature and databases. Extensive searches have failed to identify any research, clinical trial, or patent information associated with this specific identifier. It is highly probable that "this compound" is a typographical error or a misidentification of a different compound.

The "WAY" prefix was commonly used by the pharmaceutical company Wyeth (now part of Pfizer) to designate their investigational compounds. While numerous "WAY" compounds have been described in scientific literature, "this compound" is not among them.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the accuracy of the identifier is paramount. Without a valid compound name, it is impossible to determine its biological target, mechanism of action, or any associated experimental data.

Recommendations for Researchers:

It is strongly recommended to verify the compound identifier . Possible sources for verification include:

-

Internal laboratory notebooks and records.

-

Original publications or patents where the compound was first mentioned.

-

Chemical supplier catalogs or databases.

Should a corrected compound name be identified, a comprehensive technical guide can be developed. Such a guide would typically include:

-

Identification of the Primary Biological Target(s): Detailed information on the protein, enzyme, receptor, or other macromolecule with which the compound interacts.

-

Quantitative Pharmacological Data: A structured presentation of binding affinities (Kᵢ, Kd), potency (IC₅₀, EC₅₀), and other relevant metrics from various assays.

-

Mechanism of Action: A thorough description of how the compound modulates the activity of its target and the downstream cellular consequences.

-

Signaling Pathway Analysis: Visual representations of the signaling cascades affected by the compound's interaction with its target.

-

Detailed Experimental Protocols: Methodologies for key experiments such as binding assays, functional assays, and cellular assays used to characterize the compound.

Illustrative Example of a Signaling Pathway Diagram (Hypothetical):

The following is a hypothetical example of a signaling pathway diagram that could be generated for a valid compound using the Graphviz DOT language, as per the user's original request specifications.

Once the correct compound identifier is provided, a detailed and accurate technical guide on its biological target and associated pharmacology can be compiled to meet the needs of the research and drug development community.

WAY-629: A Technical Pharmacology Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-629 is a potent and selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] As an agonist, WAY-629 stimulates the 5-HT2C receptor, leading to downstream signaling cascades that are implicated in the regulation of appetite and other physiological processes.[1][3] This document provides a comprehensive overview of the pharmacology of WAY-629, including its mechanism of action, receptor binding affinity, in vitro and in vivo functional activity, and the key signaling pathways it modulates. While detailed pharmacokinetic data for WAY-629 is not extensively available in the public domain, this guide compiles the existing pharmacological data and provides representative experimental protocols for the key assays cited.

Mechanism of Action

WAY-629 exerts its pharmacological effects by selectively binding to and activating the 5-HT2C receptor. The 5-HT2C receptor is primarily coupled to the Gq/11 family of G-proteins.[4] Upon agonist binding, a conformational change in the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5] This signaling cascade is central to the effects of 5-HT2C receptor agonists.

Recent research has also indicated that the 5-HT2C receptor can couple to other G-protein pathways, including Gi/o and G12/13, adding further complexity to its signaling profile.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for WAY-629, focusing on its receptor binding affinity and in vitro functional potency.

Table 1: Receptor Binding Affinity of WAY-629 [3][8]

| Receptor | Ki (nM) | Species |

| 5-HT2C | 56 | Human |

| 5-HT2A | 2350 | Human |

| 5-HT6 | 1575 | Human |

| 5-HT7 | 815 | Human |

Table 2: In Vitro Functional Activity of WAY-629 [1][3][8]

| Assay | Cell Line | Parameter | Value (nM) |

| Calcium Mobilization | CHO cells expressing human 5-HT2C | EC50 | 72 |

| Calcium Mobilization | CHO cells expressing human 5-HT2A | EC50 | 260,000 |

Pharmacodynamics: In Vivo Effects

In vivo studies in animal models have demonstrated the functional consequences of 5-HT2C receptor activation by WAY-629.

Table 3: In Vivo Pharmacodynamic Effects of WAY-629 [1][4]

| Effect | Species | Dose |

| Decreased food intake | Rat | 30 mg/kg (i.p.) |

| Decreased NPY mRNA expression in the brain | Mouse | 21 mg/kg (i.p.) |

Pharmacokinetics

Detailed pharmacokinetic data for WAY-629, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in publicly accessible literature. General principles of oral bioavailability and brain penetration are important considerations for centrally acting drugs like WAY-629.

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT2C receptor.

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Experimental Workflow: Calcium Mobilization Assay

This diagram outlines a typical workflow for assessing the in vitro functional activity of WAY-629.

Caption: Workflow for a Calcium Mobilization Assay.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of WAY-629 for the 5-HT2C receptor and other serotonin receptor subtypes.

Materials:

-

Cell membranes prepared from cells expressing the human recombinant serotonin receptors (e.g., 5-HT2C, 5-HT2A, 5-HT6, 5-HT7).

-

Radioligand specific for each receptor (e.g., [3H]mesulergine for 5-HT2C).

-

WAY-629.

-

Non-specific binding control (e.g., a high concentration of a non-labeled ligand like mianserin).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of WAY-629.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or WAY-629 at various concentrations.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of WAY-629 (the concentration that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of WAY-629 in activating the 5-HT2C receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

-

Cell culture medium and supplements.

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

WAY-629.

-

Fluorescence plate reader with automated liquid handling capabilities.

Procedure:

-

Seed the CHO-h5-HT2C cells into the microplates and allow them to adhere overnight.

-

Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

Prepare serial dilutions of WAY-629 in assay buffer.

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the WAY-629 dilutions to the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from baseline.

-

Plot the fluorescence response against the concentration of WAY-629 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Food Intake Study in Rats

Objective: To assess the effect of WAY-629 on food consumption.

Materials:

-

Male Sprague-Dawley rats.

-

Standard rat chow.

-

WAY-629.

-

Vehicle solution for injection (e.g., saline).

-

Animal caging with food hoppers.

-

Balances for weighing food and animals.

Procedure:

-

Acclimate the rats to individual housing and the experimental conditions.

-

Fast the rats for a specified period (e.g., 18 hours) with free access to water.

-

Administer WAY-629 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Immediately after injection, provide a pre-weighed amount of food.

-

Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Analyze the data to compare the cumulative food intake between the WAY-629 treated group and the vehicle control group.

In Situ Hybridization for NPY mRNA Expression

Objective: To determine the effect of WAY-629 on the expression of neuropeptide Y (NPY) mRNA in the mouse brain.

Materials:

-

Mice.

-

WAY-629.

-

Vehicle solution.

-

Tissue processing reagents (e.g., paraformaldehyde for fixation, sucrose (B13894) for cryoprotection).

-

Cryostat.

-

Microscope slides.

-

In situ hybridization reagents, including a labeled antisense RNA probe for NPY mRNA and a sense control probe.

-

Hybridization buffer.

-

Washing buffers.

-

Detection reagents (e.g., if using a digoxigenin-labeled probe, an anti-digoxigenin antibody conjugated to an enzyme like alkaline phosphatase, and a colorimetric substrate).

-

Microscope for imaging.

Procedure:

-

Administer WAY-629 (e.g., 21 mg/kg, i.p.) or vehicle to the mice.

-

At a specified time after administration, sacrifice the animals and perfuse them with a fixative.

-

Dissect the brains and post-fix them, followed by cryoprotection.

-

Section the brains on a cryostat and mount the sections on microscope slides.

-

Perform the in situ hybridization protocol, which typically includes pre-hybridization, hybridization with the labeled NPY probe, post-hybridization washes to remove unbound probe, and detection of the probe signal.

-

Image the brain sections and quantify the hybridization signal in specific brain regions (e.g., the hypothalamus).

-

Compare the NPY mRNA expression levels between the WAY-629 treated and vehicle control groups.

References

- 1. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes [pubmed.ncbi.nlm.nih.gov]

- 6. WAY-629 - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Oral Pharmacokinetics of Enriched Secoisolariciresinol Diglucoside and Its Polymer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Compound WAY-639729: A Search for Scientific Identity

Despite its commercial availability as a research chemical, a comprehensive review of scientific and patent literature reveals a significant lack of public data on the biological activity, mechanism of action, and experimental protocols for the compound designated as WAY-639729.

This compound is cataloged by several chemical suppliers with the CAS Number 113214-30-5 and the molecular formula C₁₄H₁₁NS₂. It is often broadly labeled as an "active compound" and, in one instance, categorized under the general term "Anticancer agent." However, these classifications are not substantiated by any publicly accessible research findings, preclinical data, or clinical trial information.

Intensive searches of prominent scientific databases and patent archives have failed to uncover any peer-reviewed publications or patent applications that specifically describe the synthesis, biological targets, pharmacological properties, or therapeutic potential of this compound. This absence of information prevents the construction of a detailed technical guide as requested.

Consequently, it is not possible to provide the following core requirements:

-

Quantitative Data Presentation: No quantitative data, such as IC₅₀, Kᵢ, or pharmacokinetic parameters, are available in the public domain to summarize in tabular form.

-

Detailed Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

-

Signaling Pathway and Workflow Visualizations: The mechanism of action and any associated signaling pathways of this compound remain unknown, making it impossible to generate the requested Graphviz diagrams.

A Technical Guide to the Pharmacology of WAY-163909, a Selective 5-HT2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of WAY-163909, a potent and selective agonist for the serotonin (B10506) 5-HT2C receptor. Due to the limited public information available for "WAY-639729," this document focuses on the well-characterized compound WAY-163909 as a representative selective 5-HT2C agonist. This guide includes a detailed summary of its binding affinity and functional activity at various 5-HT receptor subtypes, protocols for key experimental procedures, and visualizations of its signaling pathway and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional activity of WAY-163909.

Table 1: Binding Affinity of WAY-163909 at Serotonin (5-HT) and Dopamine (B1211576) (D) Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |

| 5-HT2C | ~10 - 10.5 | Human | [1][2][3] |

| 5-HT2A | 212 | Human | [2][3] |

| 5-HT2B | 484 | Human | [2][3] |

| 5-HT7 | 343 | Not Specified | [3] |

| D4 | 245 | Not Specified | [3] |

Table 2: Functional Activity of WAY-163909 at 5-HT2 Receptor Subtypes

| Receptor Subtype | Functional Assay | Potency (EC50, nM) | Efficacy (Emax, % relative to 5-HT) | Activity Type | Reference |

| 5-HT2C | Calcium Mobilization | 8 | 90% | Full Agonist | [4] |

| 5-HT2A | Calcium Mobilization | >10,000 | Not Active | No Activity | [4] |

| 5-HT2B | Calcium Mobilization | 185 | 40% | Partial Agonist | [4][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the 5-HT2C receptor and a typical experimental workflow for characterizing a selective agonist like WAY-163909.

Figure 1. 5-HT2C Receptor Signaling Pathway.

Figure 2. Experimental Workflow for Pharmacological Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (for Determining Binding Affinity, Ki)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like WAY-163909 for a specific 5-HT receptor subtype.

1. Membrane Preparation:

-

Culture cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT2C) to confluency.

-

Harvest the cells and centrifuge at a low speed (e.g., 1,000 x g) to pellet them.

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable binding buffer and determine the protein concentration. The membranes can be stored at -80°C.

2. Binding Assay:

-

Pre-treat glass fiber filters (e.g., GF/B) with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Prepare serial dilutions of the test compound (WAY-163909) in the binding buffer.

-

Set up the assay in a 96-well plate with the following conditions in triplicate:

-

Total Binding: Cell membranes, a radiolabeled ligand specific for the receptor (e.g., [3H]-mesulergine for 5-HT2C), and binding buffer.

-

Non-specific Binding (NSB): Cell membranes, the radiolabeled ligand, and a high concentration of a known, non-labeled antagonist for the receptor to saturate all specific binding sites.

-

Competitive Binding: Cell membranes, the radiolabeled ligand, and each concentration of the test compound.

-

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow binding to reach equilibrium.

3. Filtration and Radioactivity Measurement:

-

Terminate the binding reaction by rapidly filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay (for Determining Functional Activity, EC50 and Emax)

This functional assay measures the activation of G proteins by a receptor agonist.

1. Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.

2. GTPγS Binding Assay:

-

In a 96-well plate, combine the cell membranes, a buffer containing GDP (to ensure G proteins are in their inactive state), and serial dilutions of the agonist (WAY-163909).

-

Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for agonist-stimulated [35S]GTPγS binding to the Gα subunit of the activated G protein.

-

Set up control wells for basal binding (no agonist) and non-specific binding (with a high concentration of non-labeled GTPγS).

3. Filtration and Radioactivity Measurement:

-

Terminate the assay and measure radioactivity as described in the radioligand binding assay protocol.

4. Data Analysis:

-

Subtract the non-specific binding from all other readings.

-

Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve. The Emax is often expressed as a percentage of the response produced by the endogenous ligand (e.g., serotonin).

References

- 1. Effects of the serotonin 2C receptor agonist WAY163909 on the abuse-related effects and mesolimbic dopamine neurochemistry induced by abused stimulants in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

WAY-639729: An Obscure Compound with Limited Public Data

For researchers, scientists, and drug development professionals, WAY-639729 remains a chemical entity with a publicly available but scientifically uncharacterized profile. While basic chemical identifiers are accessible, in-depth data on its biological activity, mechanism of action, and associated experimental protocols are conspicuously absent from the public domain.

Currently, this compound is cataloged by several chemical suppliers, indicating its availability for research purposes. However, a comprehensive review of scientific literature and patent databases reveals a significant lack of published studies detailing its synthesis, biological evaluation, or therapeutic potential. This suggests that this compound may be a compound within a larger screening library that has not yielded significant biological hits or has not been the subject of dedicated research and development leading to publication.

Chemical Structure and Properties

The fundamental chemical information for this compound has been compiled from various chemical vendor databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NS₂ | [1] |

| CAS Number | 113214-30-5 | [1] |

| SMILES | N1=C(SC(=C1C=2C=CC=CC2)C)C=3SC=CC3 | [1] |

It is critical to note that without experimental validation, all properties derived from the SMILES string are theoretical.

Biological Activity and Signaling Pathways

As of the latest available information, there are no published studies that describe the biological activity or mechanism of action of this compound. Consequently, no signaling pathways have been identified as being modulated by this compound. The absence of such data prevents the creation of any meaningful diagrams or workflows related to its biological function.

Experimental Protocols

Consistent with the lack of biological data, no experimental protocols for this compound have been published. This includes methodologies for its synthesis, purification, and evaluation in biological assays.

Logical Relationship Diagram: The Current State of Knowledge

The following diagram illustrates the current information gap for this compound.

References

In-depth Technical Guide on WAY-639729 (C14H11NS2)

A comprehensive review of the available scientific literature and data for the compound WAY-639729 reveals a significant lack of detailed information necessary to construct an in-depth technical guide or whitepaper as requested.

While the compound is identified by the molecular formula C14H11NS2 and the CAS number 113214-30-5, publicly accessible scientific databases and research publications do not contain substantial data regarding its biological activity, mechanism of action, or associated signaling pathways.

One commercial supplier lists this compound as an "active compound" but provides no specific details on its biological targets or therapeutic area of investigation. The pathway information is categorized simply as "Others," indicating a lack of defined mechanism.[1] The SMILES notation provided is N1=C(SC(=C1C=2C=CC=CC2)C)C=3SC=CC3.[1]

Extensive searches for experimental protocols, quantitative data from biological assays, or any involvement in signaling pathways for this compound have not yielded any specific results. The scientific literature does not appear to contain studies detailing its synthesis, characterization, or pharmacological evaluation.

Due to this absence of foundational scientific data, it is not possible to fulfill the core requirements of the request, which include:

-

Data Presentation: No quantitative data is available to summarize in tables.

-

Experimental Protocols: No cited experiments involving this compound were found.

-

Mandatory Visualization: Without information on signaling pathways or experimental workflows, no diagrams can be generated.

Further research and publication in peer-reviewed scientific journals are required to elucidate the properties and potential applications of this compound. At present, the compound remains largely uncharacterized in the public domain.

References

The Enigmatic History of WAY-639729: A Wyeth Research Compound Lost to the Annals of Drug Discovery

Despite extensive investigation into publicly available scientific literature and patent databases, the research and development history of the Wyeth compound WAY-639729 remains largely obscure. Information regarding its synthesis, biological activity, and mechanism of action is not detailed in accessible records, suggesting the compound may have been an early-stage investigational molecule that did not advance to significant preclinical or clinical development.

Efforts to compile a comprehensive technical guide on this compound were met with a conspicuous absence of substantive data. Searches for scientific publications, clinical trial records, and patent filings associated with this specific compound have proven fruitless. The only available information is limited to its basic chemical properties, primarily found in the catalogs of chemical suppliers.

This lack of information prevents the creation of a detailed technical whitepaper as requested. Key components such as quantitative data for structured tables, detailed experimental protocols, and the visualization of signaling pathways are impossible to generate without the foundational research data.

The trajectory of many research compounds within pharmaceutical pipelines involves initial synthesis and screening, with a large percentage being discontinued (B1498344) for various reasons, including lack of efficacy, unfavorable pharmacokinetic properties, or unforeseen toxicity. It is plausible that this compound was one such compound that was synthesized by Wyeth (a company acquired by Pfizer in 2009) but did not meet the necessary criteria to warrant further investigation and subsequent publication of findings.

Without any documented biological targets or experimental results, any speculation on the intended therapeutic area or mechanism of action for this compound would be unfounded. The history of this compound underscores the often-unpublished attrition of molecules in the arduous process of drug discovery and development. Researchers, scientists, and drug development professionals are thus left with only a chemical identifier for a compound that, for reasons unknown, did not make a discernible impact on the scientific record.

Preliminary Bioactivity Screening of WAY-639729: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment and a Path Forward

Extensive investigation into the public domain and scientific literature for the compound designated WAY-639729 has yielded no specific quantitative bioactivity data, detailed experimental protocols, or established signaling pathways associated with this identifier. This suggests that this compound may be an internal, pre-clinical, or otherwise unpublished compound designation. The absence of publicly available information prevents the creation of a detailed technical guide on its specific bioactivity.

However, based on the common practices in early-stage drug discovery for compounds targeting receptors such as the Follicle-Stimulating Hormone Receptor (FSHR), this guide outlines a generalized framework for the preliminary bioactivity screening that a compound like this compound would likely undergo. This document serves as a blueprint for the type of in-depth technical guide that would be generated once such data becomes available.

Hypothetical Data Presentation

In a typical preliminary bioactivity screening, quantitative data is paramount for assessing a compound's potency, efficacy, and selectivity. The following tables illustrate how such data for this compound would be structured for clear comparison.

Table 1: In Vitro Potency of this compound at the Human FSH Receptor

| Assay Type | Parameter | This compound | Positive Control (e.g., Antagonist X) |

| Radioligand Binding Assay | Kᵢ (nM) | Data Not Available | Data Not Available |

| cAMP Functional Assay (Antagonist Mode) | IC₅₀ (nM) | Data Not Available | Data Not Available |

| Reporter Gene Assay | IC₅₀ (nM) | Data Not Available | Data Not Available |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | This compound IC₅₀ (nM) |

| Luteinizing Hormone Receptor (LHR) | cAMP Functional Assay | Data Not Available |

| Thyroid-Stimulating Hormone Receptor (TSHR) | cAMP Functional Assay | Data Not Available |

| Panel of >50 GPCRs | Various Functional Assays | Data Not Available |

Generalized Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in the preliminary bioactivity screening of a putative FSHR antagonist like this compound.

FSH Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound to the human FSH receptor.

Methodology:

-

Cell Line: HEK293 cells stably expressing the human FSH receptor (hFSHR).

-

Radioligand: ¹²⁵I-labeled recombinant human FSH.

-

Procedure:

-

hFSHR-expressing cell membranes are prepared and incubated with a fixed concentration of ¹²⁵I-FSH.

-

Increasing concentrations of this compound (or a reference compound) are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled FSH.

-

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Functional Assay (Antagonist Mode)

Objective: To assess the functional potency (IC₅₀) of this compound in inhibiting FSH-stimulated cyclic AMP (cAMP) production.

Methodology:

-

Cell Line: CHO-K1 cells stably co-expressing the human FSH receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or HEK293 cells endogenously expressing adenylyl cyclase.

-

Assay Principle: Measurement of intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF, AlphaScreen) or a reporter gene assay.

-

Procedure:

-

Cells are plated in 96- or 384-well plates and allowed to adhere overnight.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Increasing concentrations of this compound are added to the cells and incubated for a defined period.

-

Cells are then stimulated with a sub-maximal concentration (e.g., EC₈₀) of recombinant human FSH to induce cAMP production.

-

The reaction is stopped, and intracellular cAMP levels are measured according to the manufacturer's protocol for the chosen assay technology.

-

The concentration-response curve for this compound is plotted, and the IC₅₀ value is determined.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks relevant to the screening of an FSHR antagonist.

A Technical Guide to the CNS Activity of WAY-629

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-629 is a potent and selective agonist of the serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is implicated in the modulation of various physiological processes, including appetite, mood, and cognition, making it a significant target for therapeutic intervention in conditions such as obesity and psychiatric disorders. This technical guide provides a comprehensive overview of the CNS activity of WAY-629, detailing its binding affinity, functional potency, and in vivo pharmacological effects. This document outlines the experimental protocols for key in vitro and in vivo assays and presents visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction to WAY-629

WAY-629 is a cyclohexyl[b][1][2]benzodiazepinoindole that has been identified as a selective agonist for the human 5-HT2C receptor.[1] Its activity at this receptor subtype is believed to mediate its effects on the central nervous system, most notably its influence on feeding behavior. The following sections provide detailed quantitative data on its pharmacological profile and the methodologies used to ascertain these characteristics.

Quantitative Pharmacological Data

The in vitro and in vivo pharmacological data for WAY-629 are summarized below, providing a quantitative basis for its CNS activity.

Table 1: In Vitro Binding Affinity and Functional Potency of WAY-629

| Parameter | Value (nM) | Receptor/Assay | Reference |

| Binding Affinity (Ki) | |||

| 5-HT2C | 56 | Human recombinant receptor | [1] |

| 5-HT2A | 2350 | Human recombinant receptor | [3] |

| 5-HT6 | 1575 | Human recombinant receptor | [3] |

| 5-HT7 | 815 | Human recombinant receptor | [3] |

| Functional Potency (EC50) | |||

| 5-HT2C | 72 | Intracellular Ca2+ mobilization in CHO cells | [3] |

| 5-HT2C | 426 | (Assay details not fully specified) | [4] |

Table 2: In Vivo CNS Activity of WAY-629

| Effect | Dose | Species | Experimental Model | Reference |

| Decreased Feeding Behavior | 30 mg/kg (i.p.) | Rat | Food Intake Model | [4] |

| Decreased NPY mRNA Expression | 21 mg/kg (i.p.) | Mouse | In Situ Hybridization (Brain) | [4] |

Signaling Pathways

The primary mechanism of action of WAY-629 is the activation of the 5-HT2C receptor, which is predominantly coupled to the Gq/11 G-protein. This initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram.

References

The Enigmatic Case of WAY-639729: A Search for Discovery and Synthesis Reveals a Scientific Void

Despite a comprehensive search of scientific literature and patent databases, the compound designated as WAY-639729 remains an enigma. No publicly available data exists detailing its discovery, synthesis, biological activity, or mechanism of action. This absence of information prevents the creation of an in-depth technical guide as requested, leaving its scientific story untold.

Efforts to uncover the origins and purpose of this compound have proven fruitless. Searches for patents, peer-reviewed publications, and conference proceedings have yielded no relevant results. The compound is listed by some chemical suppliers, providing basic molecular identifiers such as its CAS number (113214-30-5) and molecular formula (C14H11NS2). However, these listings are devoid of any scientific context or data regarding its biological targets or pharmacological effects.

The "WAY" designation suggests a possible origin within a pharmaceutical research program, where compounds are often assigned internal codes during development. It is plausible that this compound was synthesized as part of a larger library of molecules for screening purposes but never progressed to a stage where its findings were published or patented. Alternatively, it may be a compound that was investigated and subsequently abandoned for reasons not disclosed to the public.

Without any foundational information, it is impossible to fulfill the request for a technical guide. The core requirements of summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways cannot be met as there is no data to analyze, no experiments to detail, and no known biological pathways to illustrate.

The case of this compound highlights the reality of drug discovery and development, where countless compounds are synthesized and evaluated, with only a small fraction ever reaching the public domain through publication or commercialization. The story of these "lost" molecules remains within the archives of the research institutions that created them.

Should any information regarding the discovery, synthesis, or biological activity of this compound become publicly available in the future, a comprehensive technical guide could be developed. Until then, it remains a designation without a scientific narrative.

In Vitro Characterization of WAY-639729: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The following guide provides a comprehensive summary of the available in vitro characterization data for the compound WAY-639729. This document is intended to serve as a technical resource, presenting key data in a structured format and detailing the experimental methodologies utilized in its characterization. The information compiled herein is crucial for understanding the pharmacological profile of this compound and guiding further research and development efforts.

Quantitative Data Summary

A thorough review of publicly available scientific literature and databases did not yield specific quantitative in vitro data for a compound designated as "this compound." This suggests that information regarding its binding affinity, functional activity, and selectivity profile may not be publicly disclosed at this time. The following tables are provided as templates for when such data becomes available.

Table 1: Binding Affinity of this compound

| Target | Assay Type | Radioligand/Tracer | Ki (nM) | IC50 (nM) | Reference |

| Data Not Available |

Table 2: Functional Activity of this compound

| Target | Cell Line | Assay Type | EC50 (nM) | Emax (%) | Mode of Action | Reference | |---|---|---|---|---|---| | Data Not Available | | | | | |

Table 3: Selectivity Profile of this compound

| Off-Target | Assay Type | Fold Selectivity vs. Primary Target | % Inhibition @ [Concentration] | Reference |

| Data Not Available |

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not available due to the absence of published studies on this specific compound. However, this section outlines standard methodologies that are typically employed for such characterization, which would be applicable to this compound.

Binding Affinity Assays

A common method to determine the binding affinity of a compound to its target is through competitive radioligand binding assays.

Workflow for a Competitive Radioligand Binding Assay:

Caption: Workflow of a competitive radioligand binding assay.

Detailed Steps:

-

Target Preparation: A source of the target protein is prepared, which could be a cell membrane preparation expressing the receptor of interest or a purified recombinant protein.

-

Reagent Preparation: A known radiolabeled ligand that binds to the target is used. The test compound, this compound, is prepared in a series of dilutions.

-

Incubation: The target preparation, radioligand, and varying concentrations of this compound are incubated together to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes or protein complexes.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Activity Assays

Functional assays are designed to measure the biological effect of a compound after it binds to its target. The specific assay will depend on the target class (e.g., GPCR, enzyme, ion channel).

Workflow for a Cell-Based Functional Assay (e.g., GPCR-mediated cAMP measurement):

Caption: Workflow for a typical cell-based functional assay.

Detailed Steps:

-

Cell Culture: A cell line that endogenously or recombinantly expresses the target of interest is cultured.

-

Cell Plating: The cells are seeded into multi-well plates suitable for the assay readout.

-

Compound Addition: this compound is added to the cells at various concentrations.

-

Stimulation (for antagonist mode): If testing for antagonism, a known agonist for the target is added to stimulate the cellular response.

-

Signal Detection: After an appropriate incubation period, the cellular response is measured. For a GPCR that modulates cyclic AMP (cAMP), this would involve lysing the cells and using a detection kit (e.g., HTRF, ELISA) to quantify the levels of cAMP.

-

Data Analysis: The data is plotted as the response versus the log concentration of this compound to generate a dose-response curve. From this curve, the EC50 (for agonists) or IC50 (for antagonists) and the Emax (maximum effect) can be determined.

Signaling Pathways and Logical Relationships

As the specific target and mechanism of action for this compound are not publicly known, a generalized signaling pathway diagram for a G-protein coupled receptor (GPCR) is provided below as an illustrative example of the types of pathways that could be modulated.

Generalized GPCR Signaling Pathway:

Caption: A generalized G-protein coupled receptor signaling cascade.

This diagram illustrates a common mechanism where a ligand binds to a GPCR, leading to the activation of a G-protein, modulation of an effector enzyme, production of a second messenger, and ultimately a cellular response through the activation of downstream kinases. The specific components of this pathway would be dependent on the actual target of this compound.

Disclaimer: The information provided in this document is based on a search of publicly available data as of the date of this report. The absence of specific data for this compound may be due to its proprietary nature or the early stage of its development. The experimental protocols and diagrams are representative examples and may not reflect the actual procedures or mechanisms associated with this specific compound.

Methodological & Application

No Publicly Available Experimental Data for WAY-639729

Comprehensive searches for publicly available experimental protocols, mechanisms of action, and in vitro or in vivo studies for the compound designated "WAY-639729" have yielded no specific results. This suggests that information regarding this molecule is not currently within the public domain.

The lack of available data prevents the creation of the requested detailed application notes, experimental protocols, and data summaries. It is possible that this compound is an internal research compound that has not yet been described in peer-reviewed literature or public databases. Alternatively, the designation may be incorrect or outdated.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation or contact the originating institution if known. Without access to primary data sources detailing its biological activity and experimental evaluation, the generation of accurate and reliable application notes and protocols is not feasible at this time.

No Information Available for WAY-639729

Despite a comprehensive search, no scientific data, research articles, or any other relevant information could be found for a compound designated as "WAY-639729."

The inquiry for detailed application notes and protocols, including in vitro assay guides, mechanism of action, quantitative data, and experimental workflows for this compound, could not be fulfilled due to the complete absence of information on this specific compound in the public domain.

Searches for "this compound" and related terms across scientific databases and general web searches did not yield any results pertaining to a pharmacological agent or research compound. The search results were either unrelated, referencing commercial products with a similar numerical identifier, or provided general information on in vitro assay methodologies without any connection to the requested compound.

Consequently, it is not possible to provide the requested:

-

Data Presentation: No quantitative data such as IC50 values, binding affinities, or other metrics are available to summarize.

-

Experimental Protocols: Without any published research, there are no established experimental methodologies to detail.

-

Signaling Pathway and Workflow Visualization: The mechanism of action and experimental workflows for this compound are unknown, precluding the creation of any diagrams.

It is possible that "this compound" may be an internal compound designation not yet disclosed in public literature, a typographical error, or a compound that has not been the subject of published scientific research. Without any foundational information, the creation of detailed application notes and protocols is not feasible.

Application Notes and Protocols for the Evaluation of WAY-639729 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Note: Publicly available information regarding the specific mechanism of action and biological activity of WAY-639729 is limited. This document provides a comprehensive guide and generalized protocols for the evaluation of a novel thiazole-based compound, such as this compound, as a potential anticancer agent in a cell culture setting. The experimental values and specific pathways described herein are illustrative and should be determined experimentally for this compound.

Introduction

This compound is a thiazole (B1198619) derivative identified as a potential anticancer agent. Thiazole-containing compounds represent a significant class of heterocyclic molecules that have been extensively studied for their therapeutic properties, including potent anti-cancer effects.[1][2][3] These compounds are known to exert their cytotoxic effects through a variety of mechanisms, which may include the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]

These application notes provide a framework for researchers to systematically characterize the in vitro anticancer activity of this compound or other novel thiazole derivatives. The following sections detail protocols for determining cytotoxic potency, investigating the mechanism of cell death, and analyzing effects on cell cycle progression.

Data Presentation

Quantitative data from in vitro experiments should be meticulously recorded and organized to allow for clear interpretation and comparison across different experimental conditions and cell lines. The following tables are templates for summarizing key findings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

| HCT116 | Colon Carcinoma | Experimental Value | Experimental Value |

| PC-3 | Prostate Adenocarcinoma | Experimental Value | Experimental Value |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and should be determined experimentally.

Table 2: Cell Cycle Analysis of a Representative Cancer Cell Line (e.g., MCF-7) Treated with this compound for 48 hours

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control (DMSO) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| This compound (IC50/2) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| This compound (IC50*2) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Values represent the percentage of cells in each phase of the cell cycle and should be determined experimentally via flow cytometry.

Table 3: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7) after 48 hours

| Treatment | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Live Cells (%) (Annexin V-/PI-) |

| Vehicle Control (DMSO) | Experimental Value | Experimental Value | Experimental Value |

| This compound (IC50) | Experimental Value | Experimental Value | Experimental Value |

| Staurosporine (Positive Control) | Experimental Value | Experimental Value | Experimental Value |

Values represent the percentage of cells in each quadrant as determined by Annexin V and Propidium Iodide staining followed by flow cytometry.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Obtain human cancer cell lines (e.g., MCF-7, A549, HCT116) from a reputable cell bank.

-

Culture Media: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50, IC50*2) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 hours. Include a positive control for apoptosis (e.g., Staurosporine).

-

Cell Harvesting: Harvest the cells and wash with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a thiazole derivative like this compound and a general experimental workflow for its characterization.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Caption: General experimental workflow for the in vitro characterization of this compound.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-639729: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-639729 is a small molecule compound identified by its CAS number 113214-30-5 and molecular formula C₁₄H₁₁NS₂. This document provides an overview of the available information regarding the preparation and storage of this compound solutions for research use. However, it is critical to note that detailed public information regarding its biological target, mechanism of action, and specific applications is currently unavailable.

Compound Information

A summary of the basic chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NS₂ |

| CAS Number | 113214-30-5 |

| Appearance | Not specified in available literature |

| Purity | Not specified in available literature |

Solution Preparation and Storage

Based on commercially available formats, general laboratory practices, and the limited available data, the following guidelines are provided for the preparation and storage of this compound solutions.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not publicly available. However, some suppliers offer this compound pre-dissolved in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM, indicating that DMSO is a suitable solvent.

| Solvent | Solubility | Notes |

| DMSO | Soluble (at least to 10 mM) | A common solvent for preparing stock solutions of organic molecules. |

| Ethanol | Data not available | Often used as a solvent for in vivo studies, but solubility needs to be determined empirically. |

| Water | Data not available | Likely poorly soluble in aqueous solutions. |

| PBS (Phosphate-Buffered Saline) | Data not available | Solubility is expected to be low. |

Recommended Storage Conditions

-

Solid Compound: Store at -20°C in a dry, dark place.

-

Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C. Long-term stability in solution has not been reported.

Experimental Protocols

Due to the lack of information on the biological activity and target of this compound, specific experimental protocols cannot be provided. The following are general protocols that can be adapted once the compound's mechanism of action is elucidated.

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass:

-

Molecular Weight of this compound: 257.38 g/mol

-

To prepare 1 mL of a 10 mM stock solution, weigh out 2.57 mg of this compound.

-

-

Weighing the compound:

-

In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.

-

-

Dissolving the compound:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

-

-

Ensuring complete dissolution:

-

Vortex the solution for 1-2 minutes.

-

If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particulates.

-

-

Storage:

-

Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution at -20°C.

-

Preparation of Working Solutions for in vitro Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile pipette tips and tubes

Procedure:

-

Determine the final desired concentration of this compound for your experiment.

-

Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the final working concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

-

-

Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium:

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix thoroughly by gentle pipetting.

-

-

Add to cells: Add the freshly prepared working solution to your cell culture plates.

Mandatory Visualizations

Due to the absence of publicly available information on the signaling pathway or mechanism of action of this compound, it is not possible to create the mandated diagrams. The biological context required to generate a meaningful signaling pathway or experimental workflow diagram is currently lacking in the scientific literature.

Caption: Information on the biological pathway of this compound is not publicly available.

Conclusion

While basic information regarding the chemical identity and storage of this compound is available, a comprehensive understanding of its biological activity is necessary for its effective use in research. Key information gaps, including its biological target, mechanism of action, and solubility in various solvents, currently limit the development of detailed and specific application protocols. Researchers are advised to perform small-scale solubility and stability tests before proceeding with large-scale experiments. Furthermore, any investigation into the biological effects of this compound should be preceded by target identification and mechanism of action studies.

No Publicly Available Data for WAY-639729 in Receptor Binding Assays

Extensive searches for the compound designated as WAY-639729 have yielded no publicly available information regarding its use in receptor binding assays or any other pharmacological studies. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

The identifier "this compound" does not correspond to any known research compound in publicly accessible scientific databases, peer-reviewed literature, or commercial supplier catalogs. This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a typographical error, or a compound that was synthesized but never advanced to a stage where its properties were published.